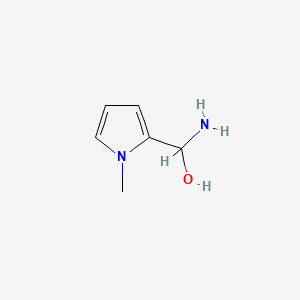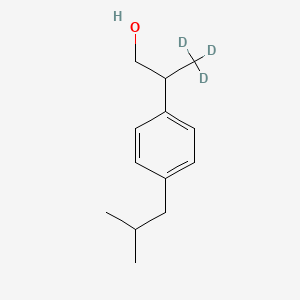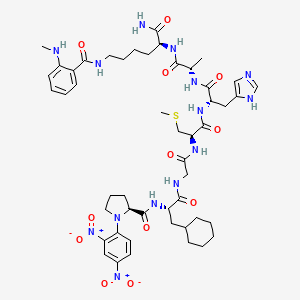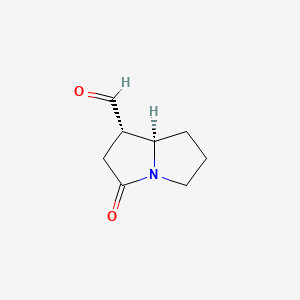![molecular formula C15H22FN3O3 B586826 N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 CAS No. 1795786-87-6](/img/new.no-structure.jpg)
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 is a deuterated derivative of a compound used in various scientific research applications. This compound is notable for its structural complexity and potential utility in medicinal chemistry, particularly as an impurity standard for the antibiotic linezolid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(4-morpholinyl)aniline and ®-glycidol.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to achieve high purity standards required for research applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding ketones or carboxylic acids.
Reduction: Typically produces alcohols or amines.
Substitution: Results in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 is used extensively in scientific research, including:
Chemistry: As a reference standard for analytical methods such as HPLC or mass spectrometry.
Biology: In studies involving enzyme inhibition or protein binding assays.
Medicine: As an impurity standard for the antibiotic linezolid, aiding in the development and quality control of pharmaceuticals.
Industry: In the synthesis of other complex organic molecules or as a precursor in the production of fine chemicals
Mechanism of Action
The mechanism by which N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 exerts its effects is primarily through its interaction with biological macromolecules. It can bind to proteins or enzymes, potentially inhibiting their activity. The molecular targets and pathways involved often include:
Protein Binding: Interaction with specific amino acid residues in proteins.
Enzyme Inhibition: Blocking the active site of enzymes, preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide Hydrochloride .
- **N-(3-Phthalimido-2-®-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline .
- **[3-Fluoro-4-(4-morpholinyl)phenyl]carbamic Acid Phenylmethyl Ester .
Uniqueness
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 is unique due to its deuterated nature, which makes it particularly useful in studies involving isotopic labeling. This can provide insights into reaction mechanisms and metabolic pathways that are not easily accessible with non-deuterated analogs .
Properties
CAS No. |
1795786-87-6 |
|---|---|
Molecular Formula |
C15H22FN3O3 |
Molecular Weight |
319.406 |
IUPAC Name |
N-[(2R)-3-[3-fluoro-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]-2-hydroxypropyl]acetamide |
InChI |
InChI=1S/C15H22FN3O3/c1-11(20)17-9-13(21)10-18-12-2-3-15(14(16)8-12)19-4-6-22-7-5-19/h2-3,8,13,18,21H,4-7,9-10H2,1H3,(H,17,20)/t13-/m0/s1/i4D2,5D2,6D2,7D2 |
InChI Key |
VKPSVASMDWRRJS-LSSZDJLLSA-N |
SMILES |
CC(=O)NCC(CNC1=CC(=C(C=C1)N2CCOCC2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


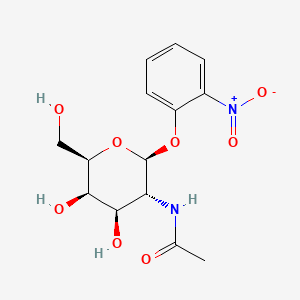
![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)
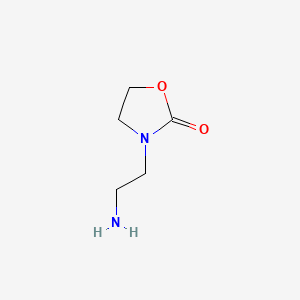
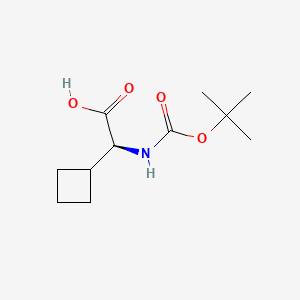
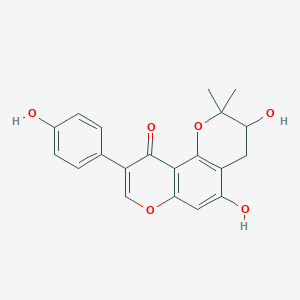
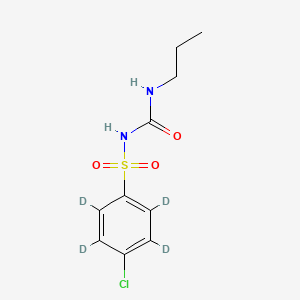
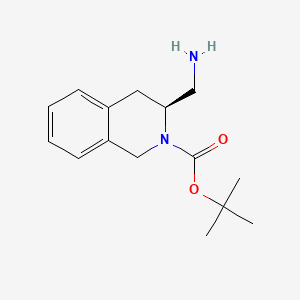
![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)
